4-[2-(tert-Butyl)-4-chlorophenoxy]piperidine hydrochloride
Overview
Description
Scientific Research Applications
Synthesis and Structural Studies
- Synthesis Techniques : Zhang Guan-you (2010) described a method for synthesizing 4-chloropiperidine hydrochloride, starting with piperidin-4-one hydrochloride and yielding tert-butyl-4-hydroxy pi-peridine-l-carboxylate with a 65% yield, followed by synthesizing 4-chloropiperidine hydrochloride with a 50.9% yield (Zhang Guan-you, 2010).
- Structural Analysis : M. Szafran, A. Komasa, and E. Bartoszak-Adamska (2007) characterized 4-Piperidinecarboxylic acid hydrochloride using single crystal X-ray diffraction and FTIR spectrum, revealing its orthorhombic crystals and the chair conformation of the piperidine ring (Szafran, Komasa, & Bartoszak-Adamska, 2007).
Metabolic and Pharmacological Activities
- Metabolic Activity : F. Massicot, E. Steiner, and J. Godfroid (1985) reported that 3-hydroxymethyl N-methyl piperidine (4-chlorophenoxy) acetate hydrochloride caused reduced food intake and weight gain in obese rats, indicating its potential metabolic effects (Massicot, Steiner, & Godfroid, 1985).
Chemical and Biochemical Applications
- Catalysis in Organic Synthesis : M. Dönges et al. (2014) explored the use of cis-2,6-Bis-(methanolate)-piperidine oxovanadium(V) complexes in catalyzing oxidative cyclization of alkenols, showing that tert-butyl hydroperoxide can stereoselectively oxidize substituted 4-pentenols (Dönges et al., 2014).
- Role in Synthesizing Pharmacologically Active Compounds : The research by John Y. L. Chung et al. (2006) demonstrated the synthesis of a p38 MAP kinase inhibitor using N-tert-butyl-4-chloro-piperidine as a precursor, highlighting its application in drug development for conditions like rheumatoid arthritis and psoriasis (Chung et al., 2006).
Safety and Hazards
Properties
IUPAC Name |
4-(2-tert-butyl-4-chlorophenoxy)piperidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22ClNO.ClH/c1-15(2,3)13-10-11(16)4-5-14(13)18-12-6-8-17-9-7-12;/h4-5,10,12,17H,6-9H2,1-3H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJKVOUUUJNGQHP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=C(C=CC(=C1)Cl)OC2CCNCC2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23Cl2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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